An In-depth Technical Guide to 4-[4-(4-pentylphenyl)phenyl]benzonitrile
An In-depth Technical Guide to 4-[4-(4-pentylphenyl)phenyl]benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[4-(4-pentylphenyl)phenyl]benzonitrile, also known by synonyms such as 4-Cyano-4''-pentyl-p-terphenyl and 5CT, is a thermotropic liquid crystal.[1][2] Its elongated, rigid molecular structure, composed of a terphenyl core with a terminal pentyl chain and a polar cyano group, is responsible for its mesomorphic properties. This structure allows the molecule to exhibit a nematic liquid crystal phase, a state of matter where the molecules have long-range orientational order but no positional order.[1]
This compound is of significant interest in materials science, particularly for its application in liquid crystal displays (LCDs) and other optoelectronic devices.[3] The pentyl chain influences its melting and clearing points, while the cyano group provides a large dipole moment, which is crucial for controlling the molecular orientation with an external electric field. This guide provides a comprehensive overview of its chemical structure, properties, a representative synthesis protocol, and its primary application in liquid crystal technology. While the audience includes drug development professionals, extensive searches have not revealed significant research into the pharmacological or biological activities of this specific compound; its applications appear to be firmly rooted in materials science.
Chemical Structure and Identification
The chemical structure of 4-[4-(4-pentylphenyl)phenyl]benzonitrile is characterized by a linear arrangement of three phenyl rings, with a pentyl group at one terminus and a nitrile (cyano) group at the other.
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IUPAC Name: 4-[4-(4-pentylphenyl)phenyl]benzonitrile[4]
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CAS Number: 54211-46-0[3]
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Molecular Formula: C₂₄H₂₃N[3]
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SMILES: CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N
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InChI Key: AITQOXOBSMXBRV-UHFFFAOYSA-N[3]
Physicochemical Properties
A summary of the key quantitative data for 4-[4-(4-pentylphenyl)phenyl]benzonitrile is presented in Table 1. This data is essential for its application in materials science, particularly for the formulation of liquid crystal mixtures with specific thermal and optical properties.
| Property | Value | Reference(s) |
| Molecular Weight | 325.45 g/mol | [2] |
| Physical Form | White Crystalline Powder/Solid | [2][3] |
| Melting Point | 128-130 °C | [2] |
| Boiling Point | 508.7 °C (Predicted) | [2] |
| Purity | ≥98.0% | [4] |
| λmax | 300 nm (in CH₃CN) | [2] |
Experimental Protocols
Representative Synthesis via Suzuki-Miyaura Cross-Coupling
Reaction Scheme:
(4-bromophenyl)(4-pentylphenyl)methanone + 4-cyanophenylboronic acid → 4-[4-(4-pentylphenyl)phenyl]benzonitrile
Materials:
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Precursor 1: A suitable 4-bromoterphenyl precursor or appropriate biphenyl and phenylboronic acid building blocks. For this example, we will consider a two-step process starting from more basic materials. A plausible route involves the coupling of 4-(4-pentylphenyl)boronic acid with 4-bromobenzonitrile.
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4-(4-pentylphenyl)boronic acid
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4-bromobenzonitrile
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Palladium Catalyst (e.g., Palladium(II) acetate, Tetrakis(triphenylphosphine)palladium(0))[6]
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Ligand (e.g., Triphenylphosphine)[6]
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Base (e.g., aqueous Potassium Carbonate or Sodium Carbonate)[6][8]
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Inert Gas (Argon or Nitrogen)
Procedure:
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Reaction Setup: A dry round-bottom flask is charged with 4-(4-pentylphenyl)boronic acid (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the ligand (e.g., 4-10 mol%).[6]
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Solvent and Base Addition: The flask is sealed, and the atmosphere is replaced with an inert gas. The chosen solvent system (e.g., Toluene) and the aqueous base solution (e.g., 2 M K₂CO₃) are added via syringe.[6]
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Reaction Execution: The mixture is stirred vigorously and heated to a temperature of 80-100 °C. The reaction progress is monitored using thin-layer chromatography (TLC).[6][8]
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Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.[8]
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Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the final product, 4-[4-(4-pentylphenyl)phenyl]benzonitrile, as a white solid.[8]
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Characterization: The identity and purity of the synthesized compound are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of a Vertically Aligned Liquid Crystal Cell
The primary application of 4-[4-(4-pentylphenyl)phenyl]benzonitrile is as a component in liquid crystal mixtures for displays. A crucial aspect of display manufacturing is controlling the alignment of the liquid crystal molecules. The following protocol describes the general steps for fabricating a vertically aligned (VA) liquid crystal cell.[9][10][11]
Materials:
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Indium Tin Oxide (ITO) coated glass substrates
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Polyimide (PI) alignment layer solution
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Solvents for cleaning (e.g., detergent, deionized water, alcohol)
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Rubbing cloth (e.g., cotton)
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UV-curable sealant containing spacers
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Liquid crystal mixture containing 4-[4-(4-pentylphenyl)phenyl]benzonitrile
Procedure:
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Substrate Cleaning: The ITO glass substrates are thoroughly cleaned in an ultrasonic bath with detergent, followed by rinses with deionized water and alcohol, and then dried in an oven.[10]
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Alignment Layer Coating: A thin layer of a polyimide (PI) solution is spin-coated onto the conductive side of the ITO substrates.[9][10]
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Curing (Imidization): The coated substrates are heated in a multi-step process (e.g., 80 °C, 120 °C, 180 °C, 230 °C) to evaporate the solvent and cure the polyimide.[10]
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Rubbing: The surface of the cured PI layer is gently rubbed in one direction with a soft cloth. This process creates micro-grooves and aligns the polymer chains, which directs the alignment of the liquid crystal molecules.[12][13] For vertical alignment, specific polyimides with side chains are often used to induce a homeotropic (perpendicular) orientation.[1][11]
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Cell Assembly: A UV-curable sealant, mixed with spacers of a specific diameter (e.g., 3-5 µm) to control the cell gap, is applied to the perimeter of one substrate. The second substrate is placed on top, with the rubbing directions typically anti-parallel.
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Curing the Sealant: The assembled cell is exposed to UV light to cure the sealant, leaving a small gap for filling.[14]
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Liquid Crystal Filling: The liquid crystal mixture is introduced into the cell gap via capillary action in a vacuum chamber.[12]
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Sealing: Once filled, the gap is sealed with the UV-curable sealant.
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Final Annealing: The completed cell is often heated to the isotropic phase of the liquid crystal and then slowly cooled to the nematic phase to improve the uniformity of the alignment.[14]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-[4-(4-pentylphenyl)phenyl]benzonitrile via a Suzuki-Miyaura cross-coupling reaction.
Liquid Crystal Cell Fabrication Workflow
This diagram outlines the key steps in the fabrication of a vertically aligned liquid crystal cell, a primary application for 4-[4-(4-pentylphenyl)phenyl]benzonitrile.
Relevance to Drug Development
An extensive review of scientific literature was conducted to ascertain the applications of 4-[4-(4-pentylphenyl)phenyl]benzonitrile in drug development. The searches included terms related to biological activity, cytotoxicity, and pharmacological evaluation.[15][16][17] The results indicate that this compound and its close terphenyl analogues are primarily investigated for their physicochemical properties and applications in materials science, specifically for liquid crystal displays.
There is a significant body of research on the biological activities of compounds derived from cyanobacteria, but these are structurally distinct and unrelated to the synthetic molecule .[15][16] No significant data was found to suggest that 4-[4-(4-pentylphenyl)phenyl]benzonitrile has been evaluated for any therapeutic purpose or that it is a scaffold of interest in current drug discovery programs. Therefore, its relevance to drug development professionals is likely minimal, with its primary value residing in the field of advanced materials and electronic engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Cyano-4'-pentylterphenyl Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 4''-Pentyl-[1,1':4',1''-terphenyl]-4-carbonitrile [cymitquimica.com]
- 4. 4-Cyano-4″-pentyl-p-terphenyl 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of a Liquid Crystal Pixel – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 13. Vertical Alignment of Liquid Crystal on Film of Plant-based Polysaccharide Derivatives -Elastomers and Composites | Korea Science [koreascience.kr]
- 14. Fabrication of New Liquid Crystal Device Using Layer-by-Layer Thin Film Process [mdpi.com]
- 15. Cytotoxicity of bioactive compounds derived from cyanobacteria [accscience.com]
- 16. Marine Cyanobacteria as Sources of Lead Anticancer Compounds: A Review of Families of Metabolites with Cytotoxic, Antiproliferative, and Antineoplastic Effects [mdpi.com]
- 17. scispace.com [scispace.com]
